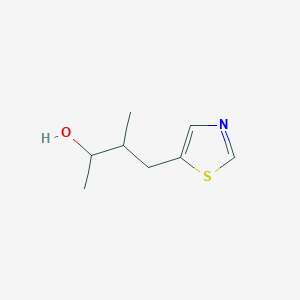
3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a cyclopentane derivative with a methyl group and a 2-methylpropyl group attached to the ring, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylpropyl bromide in the presence of a strong base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: The methyl and 2-methylpropyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: KMnO in acidic or basic medium, CrO in acetic acid
Reduction: NaBH in methanol, LiAlH in ether
Substitution: Halogenation using bromine (Br) or chlorine (Cl)
Major Products Formed
Oxidation: 3-Methyl-1-(2-methylpropyl)cyclopentane-1-carboxylic acid
Reduction: 3-Methyl-1-(2-methylpropyl)cyclopentane-1-methanol
Substitution: Various halogenated derivatives depending on the substituent and reaction conditions
科学的研究の応用
3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclopentane ring and alkyl groups may facilitate its interaction with lipid membranes and hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
Cyclopentane-1-carbaldehyde: Lacks the methyl and 2-methylpropyl groups, making it less hydrophobic.
3-Methylcyclopentane-1-carbaldehyde: Similar structure but lacks the 2-methylpropyl group.
1-(2-Methylpropyl)cyclopentane-1-carbaldehyde: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a methyl and a 2-methylpropyl group on the cyclopentane ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
3-methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-9(2)6-11(8-12)5-4-10(3)7-11/h8-10H,4-7H2,1-3H3 |
InChIキー |
IWGKTLGZKZGGLS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)(CC(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


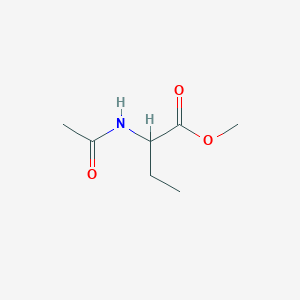


![2-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13253352.png)
![1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13253360.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13253379.png)
amine](/img/structure/B13253384.png)
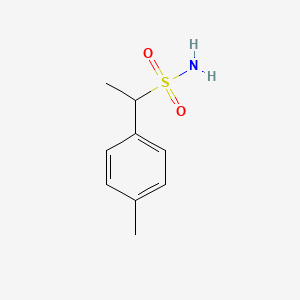
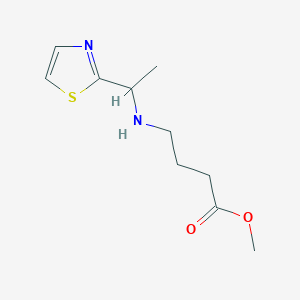
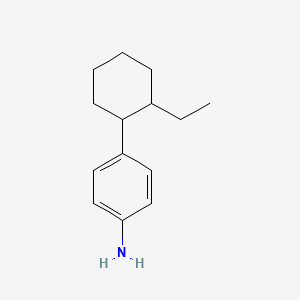

![N-[2-(Methylsulfanyl)phenyl]thian-3-amine](/img/structure/B13253436.png)

